N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a triazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using microwave-mediated, catalyst-free methods. This approach is eco-friendly and allows for the synthesis of the compound in a short reaction time with high yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its therapeutic effects . The pathways involved include inhibition of kinase activity, modulation of receptor signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Quinazolin-4(3H)-one derivatives: Contain a triazolo[1,5-a]pyrimidine moiety and are evaluated as antimicrobial agents.
Uniqueness
N-(4-fluorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer high potency and selectivity as an enzyme inhibitor. Its fluorophenyl group enhances its binding affinity and stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H13FN6O |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H13FN6O/c1-11-15(17(26)22-14-4-2-13(19)3-5-14)10-21-18-23-16(24-25(11)18)12-6-8-20-9-7-12/h2-10H,1H3,(H,22,26) |
InChI Key |
OSIQQDKDECZRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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